molecular formula C26H27N3O5S B11144067 N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide

N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide

Cat. No.: B11144067
M. Wt: 493.6 g/mol
InChI Key: CXAKGPODUMBUCD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H27N3O5S/c1-29-24(18-9-11-19(34-2)12-10-18)23(21-5-3-4-6-22(21)26(29)31)25(30)28-16-15-17-7-13-20(14-8-17)35(27,32)33/h3-14,23-24H,15-16H2,1-2H3,(H,28,30)(H2,27,32,33)

InChI Key

CXAKGPODUMBUCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC

Origin of Product

United States

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